molecular formula C23H22Cl2O2 B14363200 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione CAS No. 90814-83-8

7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione

Cat. No.: B14363200
CAS No.: 90814-83-8
M. Wt: 401.3 g/mol
InChI Key: AVRLOOKSWSFJIA-UHFFFAOYSA-N
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Description

7,11-Bis(4-chlorophenyl)spiro[55]undecane-1,9-dione is a spirocyclic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone under acidic conditions to form an intermediate, which is then subjected to further reactions to form the final spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Halogen atoms in the 4-chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

90814-83-8

Molecular Formula

C23H22Cl2O2

Molecular Weight

401.3 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)spiro[5.5]undecane-3,11-dione

InChI

InChI=1S/C23H22Cl2O2/c24-17-8-4-15(5-9-17)20-13-19(26)14-21(16-6-10-18(25)11-7-16)23(20)12-2-1-3-22(23)27/h4-11,20-21H,1-3,12-14H2

InChI Key

AVRLOOKSWSFJIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(CC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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